Melting Point: NmoCl vs. NpmCl Isomers
Within the N-(chlorophenyl)pyridinecarboxamide isomer grid, the meta-chlorophenyl / ortho-pyridinoyl isomer (NmoCl, which shares the meta-chlorophenyl moiety with the target compound) exhibits a melting point of 147 °C, compared to 170 °C for the para-chlorophenyl / meta-pyridinoyl isomer (NpmCl) [1]. This 23 °C difference arises from distinct hydrogen bonding aggregation modes: NmoCl aggregates via amide···amide intermolecular interactions, whereas the favored mode across the series is N–H···Npyridine [1].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 147 °C (NmoCl isomer; meta-chlorophenyl / ortho-pyridinoyl) |
| Comparator Or Baseline | 170 °C (NpmCl isomer; para-chlorophenyl / meta-pyridinoyl) |
| Quantified Difference | 23 °C lower melting point for the meta-chlorophenyl-containing NmoCl isomer |
| Conditions | Differential scanning calorimetry (DSC) on crystalline samples |
Why This Matters
A 23 °C melting point difference alters thermal processing windows and solid-state stability profiles, directly impacting formulation development and storage condition requirements.
- [1] Gallagher JF, Hehir N, Mocilac P, Violin C, O'Connor BF, Aubert E, Espinosa E, Guillot B, Jelsch C. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. 2022;22(5):3343-3358. View Source
